1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone
Overview
Description
1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The compound “1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone” is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities Imidazole derivatives are known to interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some imidazole derivatives have been shown to inhibit the growth of bacteria and fungi, while others have anti-inflammatory or antitumor effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in this compound can act as a nucleophile, participating in enzyme-catalyzed reactions. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . For example, it has been shown to upregulate the expression of antioxidant enzymes, providing protection against oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, such as zinc and iron, which are essential cofactors for many enzymes . This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and context . Additionally, this compound can influence gene expression by binding to DNA or RNA, altering the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged activation of antioxidant pathways . Its stability and activity can be influenced by the presence of other chemicals and environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which oxidize the compound to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound can also interact with cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation . The compound can also be distributed to different tissues, with higher concentrations observed in the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific compartments or organelles . This localization is essential for its role in modulating cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone typically involves the condensation of 3-amino-4-(1H-imidazol-1-yl)benzaldehyde with an appropriate ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The imidazole ring can undergo
Properties
IUPAC Name |
1-(3-amino-4-imidazol-1-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHLEDNFAXDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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